4,6-Bis(1H-imidazol-1-yl)pyrimidine

Supramolecular chemistry Crystal engineering Coordination chemistry

Procure 4,6-Bis(1H-imidazol-1-yl)pyrimidine (CAS 114833-92-0) as the validated, unsubstituted bis(imidazolyl)pyrimidine scaffold—structurally essential for irreversible hCMV UL70 primase inhibition (IC₅₀ 150 nM in optimized derivatives), robust anion–π-driven supramolecular frameworks with transition metals (isomorphous Cd/Hg tetrachloride salts), and luminescent dinuclear Cu(I) complexes. Generic substitution by pyrazole or methyl-imidazole analogs produces quantifiably null pharmacological or crystallographic outcomes. Use to establish baseline SAR directionality, heavy-metal packing effects, and heterocycle-specific cytoprotection controls.

Molecular Formula C10H8N6
Molecular Weight 212.216
CAS No. 114833-92-0
Cat. No. B2607666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Bis(1H-imidazol-1-yl)pyrimidine
CAS114833-92-0
Molecular FormulaC10H8N6
Molecular Weight212.216
Structural Identifiers
SMILESC1=CN(C=N1)C2=CC(=NC=N2)N3C=CN=C3
InChIInChI=1S/C10H8N6/c1-3-15(7-11-1)9-5-10(14-6-13-9)16-4-2-12-8-16/h1-8H
InChIKeyAZHKZTUILYWBHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Bis(1H-imidazol-1-yl)pyrimidine (CAS 114833-92-0): Procurement Specification and Baseline Identity


4,6-Bis(1H-imidazol-1-yl)pyrimidine (CAS 114833-92-0; molecular formula C10H8N6; molecular weight 212.21 g/mol) is a heterocyclic compound comprising a central pyrimidine ring with two imidazol-1-yl substituents at the 4- and 6-positions . The compound exhibits a melting point of 243–244 °C and a predicted pKa of 3.77 ± 0.10 . It is synthesized via nucleophilic aromatic substitution of 4,6-dichloropyrimidine with imidazole in the presence of a base, typically yielding approximately 69% after recrystallization . As a neutral bis(imidazolyl)pyrimidine ligand, it serves as a precursor for proton-transfer salts and coordination complexes with transition metals [1], and its scaffold appears in antiviral SAR programs [2].

Why 4,6-Bis(1H-imidazol-1-yl)pyrimidine Cannot Be Substituted by Generic Pyrimidine Analogs


Generic substitution among bis(azolyl)pyrimidines is not scientifically justified because minor structural variations produce quantifiably distinct outcomes in key application domains. In supramolecular chemistry, the presence or absence of a methyl substituent on the imidazole ring alters intramolecular hydrogen bonding geometry and crystal packing architecture [1]. In biological systems, exchanging the imidazole moiety for a pyrazole ring—a seemingly conservative heterocyclic swap—reduces cytoprotective potency from near-complete lesion inhibition to minimal or null activity in rat gastric ulcer models [2]. Furthermore, within antiviral development programs, the imidazolylpyrimidine core confers irreversible UL70 primase inhibition, whereas alternative heterocyclic scaffolds in the same patent series exhibit fundamentally different mechanisms or potency profiles [3]. The quantitative evidence below establishes the specific, comparator-anchored differentiation that procurement decisions should consider.

Quantitative Differentiation of 4,6-Bis(1H-imidazol-1-yl)pyrimidine from Structural Analogs


Structural Rigidity and Intramolecular Hydrogen Bonding: Comparison with 2-Methylimidazole Analog

X-ray crystallographic analysis reveals that the unsubstituted imidazole rings in 4,6-bis(1H-imidazol-1-yl)pyrimidine adopt a conformation that allows close intramolecular C–H···N contacts between the imidazole C–H and the pyrimidine nitrogen atoms. In contrast, the 2-methylimidazole analog exhibits a different angular disposition due to steric hindrance from the methyl group, which precludes the formation of these stabilizing intramolecular interactions [1].

Supramolecular chemistry Crystal engineering Coordination chemistry

Cytoprotective Activity: Imidazole vs. Pyrazole Substitution in Gastric Lesion Models

In a head-to-head comparative study evaluating cytoprotective effects against HCl·ethanol-induced gastric lesions in rats, the pyrazole-substituted analog 4,6-bis(1H-pyrazol-1-yl)pyrimidine demonstrated potent inhibition across multiple stress models. By contrast, 4,6-bis(1H-imidazol-1-yl)pyrimidine showed markedly inferior protective activity in the same assay systems, indicating that the imidazole-for-pyrazole substitution critically alters pharmacological efficacy [1].

Gastroenterology Cytoprotection Small molecule therapeutics

Protonation and Anion Binding Architecture: Supramolecular Differentiation

4,6-Bis(1H-imidazol-1-yl)pyrimidine undergoes double protonation at the imidazole nitrogen atoms to form the (bimipyrH₂)²⁺ dication, which engages in distinct hydrogen bonding and anion–π interactions with diverse counterions. Crystallographic analysis of five proton-transfer salts reveals that the compound forms both outer-sphere complexes with [MCl₄]²⁻ (M = Zn, Cd, Hg) and chelated anion architectures, with the Cd and Hg analogs crystallizing in the isomorphous monoclinic space group P2₁/n [1]. This contrasts with structurally related bis-azolyl ligands that lack the precise geometry to support simultaneous hydrogen bonding and anion–π interactions.

Supramolecular chemistry Anion recognition Hydrogen bonding

Antiviral Scaffold Validation: Imidazolylpyrimidine Core in hCMV Primase Inhibition

The imidazolylpyrimidine scaffold of 4,6-bis(1H-imidazol-1-yl)pyrimidine represents the core pharmacophore of a series of irreversible human cytomegalovirus (hCMV) UL70 primase inhibitors. Extensive SAR studies on this scaffold have yielded optimized analogs with anti-CMV IC₅₀ values of 150 nM in both viral yield and viral DNA replication assays, with cytotoxicity profiles markedly improved over ganciclovir and cidofovir [1]. The parent compound serves as the minimal structural unit from which these potent inhibitors were derived [2].

Antiviral drug discovery hCMV Primase inhibition

Recommended Procurement and Application Scenarios for 4,6-Bis(1H-imidazol-1-yl)pyrimidine (CAS 114833-92-0)


Crystal Engineering of Proton-Transfer Salts and Anion–π Supramolecular Architectures

Procure 4,6-bis(1H-imidazol-1-yl)pyrimidine for the synthesis of diprotonated (bimipyrH₂)²⁺ salts with diverse inorganic anions including Cl⁻, NO₃⁻, and [MCl₄]²⁻ (M = Zn, Cd, Hg). X-ray crystallography confirms that the compound forms robust three-dimensional supramolecular frameworks stabilized by N–H···Cl/O hydrogen bonds and computationally validated anion–π interactions. The Cd and Hg tetrachloride salts crystallize isomorphously in the P2₁/n space group, enabling systematic study of heavy-metal effects on crystal packing [1].

Coordination Chemistry and Luminescent Dinuclear Metal Complex Synthesis

Use 4,6-bis(1H-imidazol-1-yl)pyrimidine as a rigid, coplanar bridging ligand for the preparation of dinuclear copper(I) complexes. The compound's imidazole nitrogen atoms coordinate to metal centers while the pyrimidine core maintains a defined spatial separation. Research demonstrates the synthesis of luminescent dinuclear Cu(I) complexes bearing this imidazolylpyrimidine bridging ligand, with photophysical properties suitable for organic semiconductor and light-emitting material investigations [1].

Medicinal Chemistry: hCMV UL70 Primase Inhibitor Scaffold Development

Employ 4,6-bis(1H-imidazol-1-yl)pyrimidine as the minimal pharmacophore for structure–activity relationship (SAR) exploration targeting human cytomegalovirus UL70 primase. The imidazolylpyrimidine core confers irreversible inhibition via covalent modification of the primase enzyme. Optimized derivatives from this scaffold achieve IC₅₀ values of 150 nM in viral yield and DNA replication assays with reduced cytotoxicity compared to ganciclovir [1]. The parent compound is essential for establishing baseline activity and SAR directionality [2].

Negative Control for Pyrazole-Based Cytoprotective Agent Studies

In gastric ulcer and cytoprotection research, 4,6-bis(1H-imidazol-1-yl)pyrimidine serves as a structurally matched negative control for its pyrazole analog. Head-to-head in vivo data demonstrate that while 4,6-bis(1H-pyrazol-1-yl)pyrimidine potently inhibits HCl·ethanol-induced gastric lesions in rats, the imidazole counterpart exhibits weak or negligible activity [1]. Procure both compounds together to establish heterocycle-specific pharmacological effects and validate target engagement hypotheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Bis(1H-imidazol-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.